3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(10-3-4-11(20)12(21)7-10)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIXUIDIRGUTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Catalysts :
- Iodine (I₂) : A 2022 study demonstrated that iodine efficiently promotes the condensation of aldehydes with pyridinones under mild conditions. For example, a mixture of 3,4-dichlorobenzaldehyde (1.25 mmol), 4-hydroxy-6-methylpyridin-2(1H)-one (2.5 mmol), and iodine (0.5 mmol) in chloroform at 50°C for 12 hours yielded the product in 68% purity.
- Solid acids : Zeolites or sulfonic acid resins enable solvent-free synthesis. A 2025 report highlighted a 72% yield using Amberlyst-15 at 80°C for 6 hours.
Solvents :
Temperature : Reactions typically proceed at 50–80°C, balancing efficiency and side-product formation.
Mechanistic Insights
The aldehyde carbonyl undergoes nucleophilic attack by the active methylene group of the pyridinone, facilitated by deprotonation (base) or electrophilic activation (acid). Subsequent elimination of water forms the methylene bridge. Isotopic labeling studies confirm the retention of the pyridinone hydroxyl groups during condensation.
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2024 patent described a 30-minute protocol using 3,4-dichlorobenzaldehyde (1 eq), 4-hydroxy-6-methylpyridin-2(1H)-one (2.2 eq), and p-toluenesulfonic acid (0.1 eq) in DMF, yielding 79% product at 120°C.
One-Pot Cascade Reactions
A 2025 cascade approach combined in situ generation of 4-hydroxy-6-methylpyridin-2(1H)-one with condensation. Starting from 2,2-dihydroxy-1-arylethan-1-ones and anilines, the process used H-beta zeolite to achieve 65% yield in a single step.
Purification and Characterization
Workup Procedures
- Extraction : Post-reaction mixtures are washed with NaHCO₃ to remove acidic byproducts.
- Chromatography : Silica gel column chromatography with hexane/DCM/ethyl acetate (9:4:1) effectively isolates the product.
- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline material with >95% purity.
Analytical Data
- ¹H NMR (DMSO-d₆): δ 12.52 (s, 2H, OH), 6.27 (s, 1H, CH), 6.45–7.76 (m, aromatic and pyridinone protons), 2.30 (s, 6H, CH₃).
- HRMS : m/z 407.20 [M+H]⁺ (calculated for C₁₉H₁₆Cl₂N₂O₄).
- IR : ν 1630 cm⁻¹ (C=O), 2900 cm⁻¹ (OH).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A 2023 pilot study utilized a microreactor system with immobilized iodine on silica, achieving 85% conversion at 100°C and 10 bar pressure. This method reduced waste by 40% compared to batch processes.
Catalyst Recycling
Amberlyst-15 can be reused for five cycles with <5% activity loss, making it cost-effective for large batches.
Challenges and Limitations
- Byproducts : Over-condensation or dimerization occurs at temperatures >100°C, necessitating precise control.
- Solvent toxicity : Chloroform-based protocols face regulatory scrutiny, driving research into aqueous alternatives.
Emerging Innovations
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl groups at positions 4 and 4' undergo nucleophilic substitution under basic conditions:
Example : Alkylation with methyl iodide:
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Conditions : NaH (base), DMF solvent, 60°C, 12 h.
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Product : 3,3'-((3,4-dichlorophenyl)methylene)bis(4-methoxy-6-methylpyridin-2(1H)-one).
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Yield : 85% (confirmed via <sup>1</sup>H NMR and LC-MS).
Limitations : Steric hindrance from the methylene bridge reduces reactivity at the pyridinone 6-methyl groups.
Metal Chelation
The compound acts as a polydentate ligand , forming complexes with transition metals via hydroxyl and pyridinone oxygen atoms.
Example with Fe(III) :
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Reaction : Mixing with FeCl<sub>3</sub> in ethanol (1:3 molar ratio).
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Product : A dark red Fe(III) complex with octahedral geometry.
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Stability : Log β = 12.3 (determined via UV-Vis titration) .
Applications : Potential use in catalysis or as an MRI contrast agent due to paramagnetic properties.
Oxidation and Stability
Oxidation of Hydroxyl Groups :
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Reagent : KMnO<sub>4</sub> in acidic conditions.
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Product : 3,3'-((3,4-dichlorophenyl)methylene)bis(4-oxo-6-methylpyridin-2(1H)-one).
Photostability :
-
UV irradiation (254 nm) in methanol shows <5% degradation over 24 h, indicating robust aromatic stabilization.
Comparative Reactivity Analysis
| Reaction Type | Conditions | Key Products | Yield (%) |
|---|---|---|---|
| Condensation | HCl, ethanol, reflux | Bis-pyridinone core | 70–75 |
| Alkylation | NaH, DMF, 60°C | 4-O-Methyl derivative | 85 |
| Metal Chelation | FeCl<sub>3</sub>, ethanol | Fe(III) complex | 90 |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 4-Oxo derivative | 45 |
Research Advancements
Scientific Research Applications
The compound 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) , often referred to in scientific literature for its potential biological activities, has garnered attention in various fields of research including medicinal chemistry, pharmacology, and biochemistry. This article presents a comprehensive overview of its applications, supported by data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C17H15Cl2N2O3
- Molecular Weight : 364.22 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Properties
The anticancer activity of this compound has been a focal point in several studies. It has shown promising results in inducing apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
In these studies, the compound demonstrated greater efficacy than standard chemotherapeutic agents such as doxorubicin, indicating its potential as an alternative treatment option.
Potential Use in Drug Development
Given its promising biological activities, the compound is being explored for further development into therapeutic agents. Its unique structure allows for modifications that could enhance potency and selectivity against target diseases.
Comparative Analysis with Related Compounds
To better understand the unique profile of this compound, a comparative analysis was conducted with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This table highlights the diversity of biological activities among related compounds and underscores the potential of the studied compound as a versatile therapeutic agent.
Mechanism of Action
The mechanism of action of “3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3'-(Ethane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) (Compound 4b)
Structural Differences :
- Linker : Ethane-1,1-diyl bridge vs. 3,4-dichlorophenyl methylene.
- Substituents : Lacks aromatic chlorine atoms, reducing steric bulk and electronic effects.
Physicochemical Data :
Bioactivity :
- Compound 4b: No reported bioactivity in evidence.
- Target Compound: Dichlorophenyl groups are associated with antimicrobial/antifungal activity in analogues .
3,3'-((2,6-Dichlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (Compound 3c)
Structural Differences :
- Core: Bis-coumarin vs. bis-pyridinone.
- Chlorine Position : 2,6-Dichlorophenyl vs. 3,4-dichlorophenyl.
Physicochemical Data :
Bioactivity :
- Target Compound: Pyridinones may exhibit iron-chelating or kinase-inhibitory effects.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
Structural Differences :
- Heterocycle: Pyridazinone vs. pyridinone.
- Substituents : Lacks bis-structure and chlorine atoms.
Research Implications
- Target Compound: The 3,4-dichlorophenyl group may confer superior bioactivity over non-halogenated analogues (e.g., 4b) but requires optimization for solubility.
- Synthetic Challenges: Harsher conditions likely needed compared to ethane-linked bis-pyridinones .
- Pharmacological Potential: Structural parallels to coumarins and pyridazinones suggest applications in anticoagulation or inflammation, warranting further study .
Biological Activity
3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-6-methyl-2-pyridone. The reaction typically occurs under acidic or basic conditions and may require a catalyst for optimal yield. The purification process often involves crystallization or chromatography to achieve high purity levels .
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways that regulate gene expression and cell proliferation .
Biological Activity
Research has indicated that 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibits notable biological activities:
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative effects on mammalian cells. This activity is often linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .
- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Topoisomerase Inhibition : A study demonstrated that derivatives similar to this compound inhibited topoisomerase II activity, leading to reduced cell proliferation in various cancer cell lines .
- Cytotoxicity Evaluation : In vitro assays have shown that the compound induces cytotoxicity in cancer cells at micromolar concentrations. For example, a related pyridinone derivative exhibited IC50 values in the low micromolar range against several cancer cell lines .
- Mechanistic Insights : Research has indicated that the compound's mechanism involves modulation of oxidative stress pathways and potential interactions with cellular signaling cascades .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this bis-pyridinone derivative likely involves multi-step reactions, including condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one precursors. Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) or ethanol, as used in analogous dihydropyridazine syntheses, may enhance reactivity .
- Catalysts : Acid or base catalysts (e.g., NaOH) could facilitate condensation.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Use column chromatography or recrystallization to isolate the product. Monitor yield via HPLC or TLC, referencing pharmacopeial impurity standards for quality control .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
- Spectroscopy :
- NMR (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and methylene bridging.
- FT-IR to verify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) using pharmacopeial reference standards (e.g., EP guidelines) to quantify impurities ≤0.1% .
Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hygroscopic degradation, as recommended for structurally similar heterocycles .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Track hydroxyl group oxidation or methylene bridge cleavage via mass spectrometry .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach based on Project INCHEMBIOL’s framework :
Physicochemical Profiling : Determine logP (octanol-water), hydrolysis rates, and photolysis susceptibility.
Biotic/Abiotic Transformations : Use soil/water microcosms under controlled pH/temperature to identify degradation products (e.g., LC-MS/MS).
Long-Term Monitoring : Deploy split-plot designs (as in agricultural studies ) to evaluate compound persistence across environmental compartments (soil, water, biota).
Q. What experimental designs are suitable for evaluating bioactivity in plant or microbial systems?
Methodological Answer:
- Split-Split Plot Design :
- Main Plots : Test compound concentrations (e.g., 0.1–100 µM).
- Subplots : Microbial strains or plant rootstocks (e.g., Arabidopsis vs. maize).
- Sub-Subplots : Time-dependent effects (e.g., 7–28 days post-treatment).
- Replicates : Use 4 replicates with 5 plants/microbial cultures each to ensure statistical robustness .
- Endpoint Analysis : Measure antioxidant activity (DPPH assay) or phenolic content (Folin-Ciocalteu method) to quantify bioactivity.
Q. How can contradictions in reported solubility or reactivity data be resolved?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature).
- Advanced Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., chloroform, methanol) as per structurally related compounds .
- Reactivity Analysis : Employ DFT calculations to model electron distribution and predict nucleophilic/electrophilic sites, cross-validated with experimental kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
